

Ivarmacitinib (SHR0302): A Technical Guide to its JAK1 Selectivity Profile

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Compound of Interest

Compound Name: Ivarmacitinib

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Introduction

Ivarmacitinib, also known as SHR0302, is an orally bioavailable small molecule inhibitor of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1] Developed by Jiangsu Hengrui Pharmaceuticals Co., Ltd., it has demonstrated high selectivity for JAK1, a key mediator in the signaling of numerous pro-inflammatory cytokines.[2][3] This targeted inhibition of the JAK/STAT pathway makes **Ivarmacitinib** a promising therapeutic agent for a range of autoimmune and inflammatory diseases.[1] This technical guide provides an in-depth overview of **Ivarmacitinib**'s JAK1 selectivity profile, including quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Quantitative Selectivity Profile

Ivarmacitinib exhibits a potent and selective inhibitory effect on JAK1 over other members of the JAK family, namely JAK2, JAK3, and TYK2. This selectivity is crucial for its therapeutic mechanism, as it allows for the modulation of specific cytokine signaling pathways while minimizing off-target effects associated with the inhibition of other JAK isoforms. For instance, sparing JAK2 is intended to reduce the risk of hematological adverse events such as anemia and neutropenia.[1]

The inhibitory activity of **Ivarmacitinib** against the four human JAK isoforms has been quantified through various in vitro kinase assays. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the drug required to inhibit 50% of the enzyme's activity, are summarized in the table below. The selectivity ratio, calculated by dividing the IC₅₀ value for each JAK isoform by the IC₅₀ value for JAK1, illustrates the drug's preference for its primary target.

Target Kinase	IC ₅₀ (nM)	Selectivity Ratio (Fold-Selectivity vs. JAK1)	Reference
JAK1	0.1	1	[3][4]
JAK2	0.9	9	[3]
JAK3	7.7	77	[3]
TYK2	42	420	[3]

Note: Some sources report selectivity as >10-fold for JAK2, 77-fold for JAK3, and 420-fold for TYK2, and others as 9-fold for JAK2 and >70-fold for JAK3 and TYK2. The table reflects the most specific IC₅₀ values found.[4][5][6][7]

Experimental Protocols

The determination of the JAK selectivity profile of **Ivarmacitinib** involves a series of robust in vitro biochemical and cell-based assays. The following sections detail representative methodologies for these key experiments.

Biochemical Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase in a cell-free system.

Objective: To determine the IC₅₀ values of **Ivarmacitinib** against purified JAK1, JAK2, JAK3, and TYK2 enzymes.

Principle: The HTRF KinEASE™ assay is a common platform for this purpose. It measures the phosphorylation of a biotinylated peptide substrate by the kinase. The detection is based on the proximity of a europium cryptate-labeled anti-phospho-specific antibody (donor) and an XL665-labeled streptavidin (acceptor) that binds to the biotinylated substrate. When the substrate is phosphorylated, the binding of the antibody brings the donor and acceptor into close proximity, resulting in a FRET signal.

Materials:

- Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
- Biotinylated peptide substrate (e.g., a generic tyrosine kinase substrate)
- ATP (Adenosine triphosphate)
- **Ivarmacitinib** (SHR0302)
- HTRF KinEASE™ detection reagents (Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665)
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- 384-well low-volume white plates
- HTRF-compatible plate reader

Procedure:

- Compound Preparation: Prepare a serial dilution of **Ivarmacitinib** in DMSO, followed by a further dilution in the assay buffer to the desired final concentrations.
- Enzyme and Substrate Preparation: Dilute the kinase and biotinylated peptide substrate in the assay buffer to their optimal concentrations, as determined by preliminary experiments.
- Kinase Reaction:
 - Add 2 µL of the diluted **Ivarmacitinib** or DMSO (vehicle control) to the wells of the 384-well plate.

- Add 4 μ L of the enzyme solution to each well.
- Incubate for 15 minutes at room temperature.
- Initiate the kinase reaction by adding 4 μ L of a solution containing ATP and the biotinylated peptide substrate.
- Incubate for a defined period (e.g., 60 minutes) at room temperature.
- Detection:
 - Stop the reaction and initiate detection by adding 10 μ L of the HTRF detection reagent mix (containing EDTA to chelate Mg^{2+} and stop the kinase reaction, the europium-labeled antibody, and streptavidin-XL665) to each well.
 - Incubate for 60 minutes at room temperature to allow for the development of the detection signal.
- Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).
- Data Analysis:
 - Calculate the HTRF ratio (665 nm emission / 620 nm emission) * 10,000.
 - Plot the HTRF ratio against the logarithm of the **Ivarmacitinib** concentration.
 - Determine the IC50 values by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Cell-Based JAK/STAT Signaling Assay

This assay assesses the ability of a compound to inhibit a specific JAK-mediated signaling pathway within a cellular context.

Objective: To confirm the inhibitory activity of **Ivarmacitinib** on JAK1-dependent signaling in a cellular environment.

Principle: This assay measures the phosphorylation of a downstream target of JAK1, typically a STAT protein, in response to cytokine stimulation. The level of phosphorylated STAT is quantified using methods like AlphaLISA® or Western blotting.

Materials:

- A human cell line expressing the relevant cytokine receptor and JAK1 (e.g., HeLa or UT-7/EPO cells).
- The appropriate cytokine to stimulate the JAK1 pathway (e.g., Interferon-alpha for JAK1/TYK2 signaling or IL-6 for JAK1/JAK2 signaling).
- **Ivarmacitinib** (SHR0302).
- Cell culture medium and supplements.
- Lysis buffer.
- AlphaLISA® SureFire® Ultra™ p-STAT3 (Tyr705) Assay Kit or antibodies for Western blotting (anti-pSTAT3 and anti-total STAT3).
- 96-well or 384-well cell culture plates.
- Plate reader capable of AlphaLISA® detection or Western blotting equipment.

Procedure:

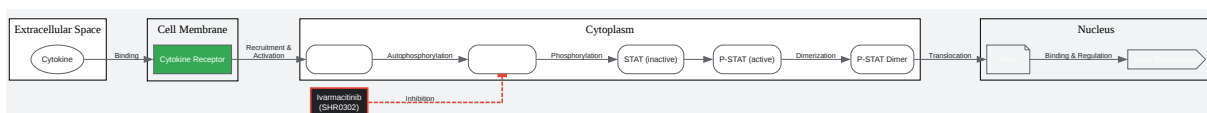
- **Cell Culture and Seeding:** Culture the cells under standard conditions and seed them into 96-well plates at an appropriate density. Allow the cells to adhere overnight.
- **Compound Treatment:** Treat the cells with a serial dilution of **Ivarmacitinib** or DMSO (vehicle control) for a specified pre-incubation time (e.g., 1-2 hours).
- **Cytokine Stimulation:** Stimulate the cells with the chosen cytokine at a pre-determined concentration (e.g., EC80) for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.
- **Cell Lysis:** Remove the medium and lyse the cells by adding lysis buffer.

- Detection (AlphaLISA®):
 - Transfer the cell lysate to a 384-well plate.
 - Add the AlphaLISA® acceptor beads and donor beads according to the manufacturer's protocol.
 - Incubate in the dark to allow for bead-antibody-protein complex formation.
 - Read the plate on an AlphaLISA®-compatible plate reader.
- Data Analysis:
 - Normalize the p-STAT signal to the total STAT signal or cell number.
 - Plot the normalized signal against the logarithm of the **Ivarmacitinib** concentration.
 - Determine the IC50 value using a non-linear regression analysis.

Visualizations

Signaling Pathway

The following diagram illustrates the canonical JAK/STAT signaling pathway and the point of inhibition by **Ivarmacitinib**. Cytokine binding to its receptor leads to the activation of receptor-associated JAKs, which in turn phosphorylate STAT proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate gene transcription. **Ivarmacitinib** exerts its effect by directly inhibiting the kinase activity of JAK1.

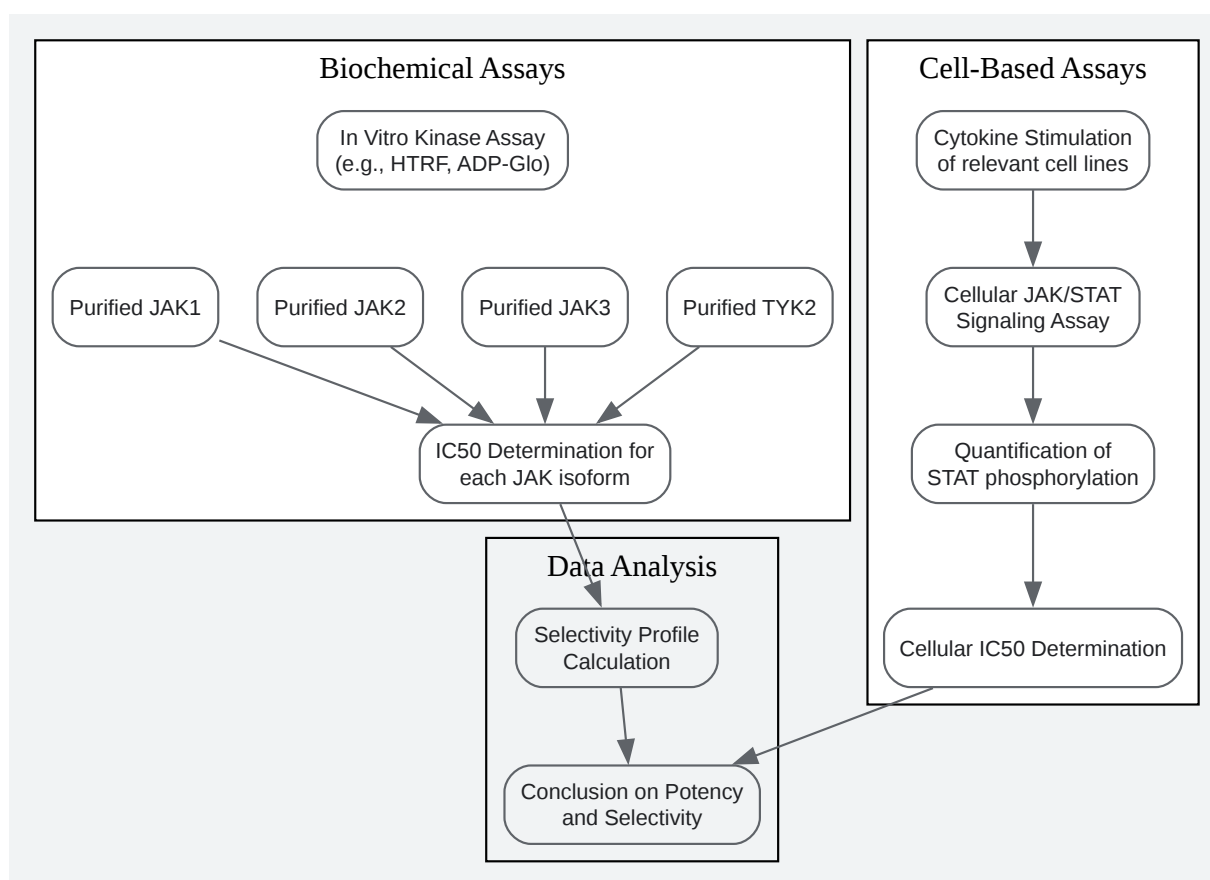


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Caption: The JAK/STAT signaling pathway and the inhibitory action of **Ivarmacitinib**.

Experimental Workflow

The diagram below outlines a general workflow for determining the selectivity profile of a JAK inhibitor like **Ivarmacitinib**.



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Caption: General workflow for assessing JAK inhibitor selectivity.

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